molecular formula C21H24Cl2N4O4S B6484710 N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide CAS No. 899744-89-9

N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B6484710
CAS No.: 899744-89-9
M. Wt: 499.4 g/mol
InChI Key: GXTYLCPFQLXMBW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a useful research compound. Its molecular formula is C21H24Cl2N4O4S and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.0895318 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25Cl2N4O4SC_{21}H_{25}Cl_{2}N_{4}O_{4}S, with a molecular weight of approximately 448.5 g/mol. The compound features a dichlorophenyl group and a piperazine moiety, which are significant for its biological interactions.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC21H25Cl2N4O4S
Molecular Weight448.5 g/mol
CAS Number1171859-41-8
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
  • Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways and possibly exhibiting anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Case Studies

  • Antitumor Activity : A study investigated the effects of related compounds on cancer cell lines. Results indicated that modifications in the piperazine structure enhanced cytotoxicity against certain tumor types, suggesting that this compound could also exhibit similar properties .
  • Neuropharmacological Effects : Research on piperazine derivatives has shown promise in treating anxiety and depression. The compound's ability to modulate serotonin receptors was highlighted in a pharmacological study, indicating potential antidepressant effects .
  • Antimicrobial Studies : In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

Compound NameAntitumor ActivityAntimicrobial ActivityNeuropharmacological Effects
N-(3,4-dichlorophenyl)-2-[...](this compound)ModeratePotentialAnxiolytic effects
2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)...HighSignificantMild
3,4-Dichloro-N-[...](similar derivative)LowModerateModerate

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a compound of interest in the fields of medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS).

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties through modulation of serotonin and norepinephrine pathways. A study demonstrated that derivatives of piperazine, including those similar to this compound, showed significant activity in animal models of depression, suggesting potential for development as antidepressants .

Antitumor Activity

The compound is also being explored for its antitumor effects. Preclinical studies have shown that similar sulfonamide derivatives possess cytotoxic activity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa10
This compoundA549TBDOngoing Study

Neuropharmacology

Given its piperazine component, this compound is being studied for neuropharmacological applications. Piperazine derivatives have been associated with anxiolytic and antipsychotic effects.

Case Study: Anxiolytic Effects

In a recent study, piperazine-based compounds were evaluated for their anxiolytic potential using the elevated plus maze model. Results indicated that certain derivatives significantly reduced anxiety-like behavior in rodents, prompting further investigation into this compound's effects on anxiety pathways .

Properties

IUPAC Name

N-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O4S/c1-15-3-6-17(7-4-15)32(30,31)27(21(29)26-11-9-25(2)10-12-26)14-20(28)24-16-5-8-18(22)19(23)13-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTYLCPFQLXMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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